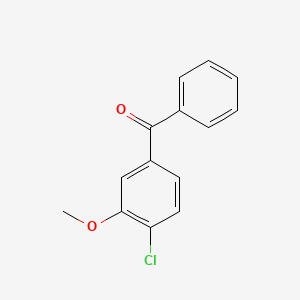

Methanone, (4-chloro-3-methoxyphenyl)phenyl-

Description

Methanone, (4-chloro-3-methoxyphenyl)phenyl- is a benzophenone derivative characterized by a ketone group bridging two aromatic rings. One phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position, while the other phenyl ring is unsubstituted. This compound belongs to the class of diaryl ketones, which are widely studied for their applications in pharmaceuticals, agrochemicals, and UV stabilizers.

Properties

CAS No. |

834895-50-0 |

|---|---|

Molecular Formula |

C14H11ClO2 |

Molecular Weight |

246.69 g/mol |

IUPAC Name |

(4-chloro-3-methoxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C14H11ClO2/c1-17-13-9-11(7-8-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

YCEODVXNNRBYHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cross-Coupling Approach Using Grignard or Suzuki Reactions

- Formation of 4-chloro-3-methoxybenzoyl halide or boronic acid derivative.

- Coupling with phenylmagnesium bromide (Grignard reagent) or phenylboronic acid (Suzuki coupling) under catalytic conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of aryl halide | 4-chloro-3-methoxybenzoic acid → acid chloride or boronic acid | Standard synthetic protocols |

| Grignard coupling | 4-chloro-3-methoxybenzoyl chloride + phenylmagnesium bromide | Anhydrous ether solvents, 0–25 °C |

| Suzuki coupling | 4-chloro-3-methoxyphenylboronic acid + bromobenzene + Pd catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂, base (K₂CO₃), aqueous-organic solvent, reflux |

| Work-up | Aqueous quench, extraction, drying | Removal of metal catalysts |

| Purification | Column chromatography | Silica gel, gradient elution |

- Mild reaction conditions.

- High functional group tolerance.

- Scalable and suitable for complex derivatives.

- Requires preparation of boronic acid or Grignard reagents.

- Metal catalyst residues must be removed.

Purification and Characterization

Post-synthesis, purification is crucial to obtain high-purity Methanone, (4-chloro-3-methoxyphenyl)phenyl- suitable for research or industrial use.

- Column Chromatography: Silica gel with hexane/ethyl acetate gradients is commonly used.

- Recrystallization: From solvents such as ethanol or ethyl acetate to improve purity.

- Distillation: Less common due to thermal stability concerns.

| Technique | Purpose | Typical Data for Compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm aromatic and methoxy proton environments | Aromatic protons δ 6.8–8.0 ppm; methoxy group δ ~3.7 ppm |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C14H11ClO2 (approx. 242 g/mol) |

| Infrared Spectroscopy (IR) | Identify carbonyl (C=O) stretch | Strong absorption near 1680 cm⁻¹ |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% typical after purification |

Research Findings and Optimization Insights

- Solvent Effects: Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) improve yields in Friedel-Crafts acylation by stabilizing intermediates.

- Catalyst Loading: Optimal AlCl₃ loading is critical; excess can cause side reactions.

- Temperature Control: Low temperatures during acylation reduce poly-substitution and improve selectivity.

- Reaction Time: Prolonged reaction times may increase yield but risk decomposition; typical range is 2–4 hours.

- Cross-Coupling Catalysts: Pd catalysts with bulky phosphine ligands enhance coupling efficiency and reduce side products.

Comparative Summary of Preparation Methods

| Feature | Friedel-Crafts Acylation | Cross-Coupling (Grignard/Suzuki) |

|---|---|---|

| Starting Materials | 4-chloro-3-methoxybenzoyl chloride, benzene | 4-chloro-3-methoxybenzoyl halide/boronic acid, phenyl reagents |

| Catalysts | Lewis acids (AlCl₃) | Pd catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) |

| Reaction Conditions | Anhydrous, low to room temperature | Mild, reflux or room temperature |

| Functional Group Tolerance | Moderate | High |

| Scalability | Industrially feasible but requires handling corrosives | Highly scalable with proper catalyst recycling |

| Purification Complexity | Moderate | Moderate to high, depending on catalyst removal |

| Yield Range | Typically 60–80% | Typically 70–90% |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methanone, (4-chloro-3-methoxyphenyl)phenyl- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of various substituted benzophenones depending on the substituent introduced.

Scientific Research Applications

Chemistry: Methanone, (4-chloro-3-methoxyphenyl)phenyl- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of substituted benzophenones on biological systems. It can act as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: Methanone, (4-chloro-3-methoxyphenyl)phenyl- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including its role as an anti-inflammatory or antimicrobial agent.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and UV stabilizers. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Methanone, (4-chloro-3-methoxyphenyl)phenyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The presence of the chloro and methoxy groups influences its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methanone, (4-chloro-3-methoxyphenyl)phenyl- with structurally related compounds, focusing on substituents, physical properties, synthesis, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: The chlorine atom in Methanone, (4-chloro-3-methoxyphenyl)phenyl- enhances electrophilic substitution resistance compared to oxybenzone (which has a hydroxyl group). The methoxy group at the 3-position may sterically hinder reactions at the ortho position . Nitro groups (e.g., in 4-chloro-3-nitrobenzophenone) increase electron deficiency, making the compound more reactive in reduction reactions compared to methoxy-substituted analogs .

Physical Properties: Melting points correlate with hydrogen bonding capacity. Oxybenzone’s lower melting point (62–65°C) versus ethanone derivatives (e.g., 97–110°C in ) reflects reduced crystallinity due to hydroxyl groups .

Synthetic Routes: Methanone derivatives are commonly synthesized via Friedel-Crafts acylation, while ethanones (e.g., 1-(2-chloro-4-hydroxy-3-methoxyphenyl)ethanone) often involve acetylation or hydrolysis of intermediates .

Nitro-substituted derivatives (e.g., 4-chloro-3-nitrobenzophenone) are more likely to be mutagenic, whereas methoxy groups generally reduce acute toxicity .

Research Findings and Data Gaps

- Structural Validation: Crystallographic data for Methanone, (4-chloro-3-methoxyphenyl)phenyl- is absent in the evidence. Techniques like SHELX refinement () could resolve its conformation and intermolecular interactions.

- Environmental Impact: Chlorinated aromatic ketones are persistent pollutants; non-target screening () could assess ecological risks.

Biological Activity

Methanone, specifically the compound (4-chloro-3-methoxyphenyl)phenyl-, is a chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Methanone, (4-chloro-3-methoxyphenyl)phenyl- is characterized by the presence of a chloro and methoxy group on a phenyl ring. Its molecular formula is , with a molecular weight of approximately 250.69 g/mol .

The biological activity of Methanone, (4-chloro-3-methoxyphenyl)phenyl- is primarily attributed to its interaction with various cellular targets. The compound may exert its effects by:

- Disruption of Cellular Membranes : Similar to other phenolic compounds, it may interfere with microbial cell membranes, leading to antimicrobial effects.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological properties.

Biological Activities

Research has indicated several biological activities associated with Methanone, (4-chloro-3-methoxyphenyl)phenyl-. Key findings include:

- Antimicrobial Properties : Studies suggest that the compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in antimicrobial therapies.

- Antioxidant Activity : The compound may possess antioxidant properties, which are essential for neutralizing free radicals and protecting against oxidative stress. This activity is crucial for potential therapeutic applications in diseases linked to oxidative damage .

- Anticancer Potential : Preliminary studies indicate that Methanone derivatives could have anticancer effects. For instance, similar compounds have demonstrated cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several phenolic compounds, including Methanone derivatives. Results showed effective inhibition against Staphylococcus aureus and Candida albicans, highlighting the potential for developing new antimicrobial agents.

-

Anticancer Activity :

- In vitro assays tested the cytotoxic effects of Methanone derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited higher toxicity against glioblastoma cells compared to normal cells, suggesting selective anticancer properties.

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- PPE Requirements : Use nitrile gloves, lab coats, and FFP2 masks to prevent dermal/ inhalation exposure.

- Ventilation : Perform reactions in fume hoods with HEPA filters to mitigate volatile byproducts (e.g., chlorinated gases) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.